3,5-Dichlorophenyl thioethanol
Overview
Description
3,5-Dichlorophenyl thioethanol belongs to a class of organic compounds that contain a phenyl group substituted with chlorine atoms and a thioethanol group. These compounds are of interest due to their diverse chemical and physical properties, which can be tailored for various applications in materials science, organic synthesis, and potentially in pharmaceuticals, although drug-related uses and side effects are not within the scope of this discussion.
Synthesis Analysis
The synthesis of chlorophenyl compounds often involves halogenation reactions where chlorine atoms are introduced into the phenyl ring. For thioethanol derivatives, a common strategy might include the addition of thiol groups to ethylene compounds, followed by specific functional group transformations to introduce the chlorophenyl moiety. While direct synthesis routes for 3,5-Dichlorophenyl thioethanol are not detailed, similar compounds, such as thiophene derivatives, are synthesized through reactions involving active halo methylene compounds under mild conditions to afford polyfunctional thiophene derivatives with a rare combination of functionalities (Lugovik et al., 2017).
Molecular Structure Analysis
The molecular structure of chlorophenyl compounds typically features a planar phenyl ring with substituents that can affect the molecule's overall electronic distribution and reactivity. For thiophene-based compounds, crystal structure determination by X-ray diffraction reveals planar configurations and intermolecular interactions that significantly influence their chemical behavior (Sharma et al., 2017). Such structural insights are crucial for understanding the reactivity and potential applications of 3,5-Dichlorophenyl thioethanol.
Chemical Reactions and Properties
The chemical reactions involving chlorophenyl thiols and their derivatives often hinge on the functional groups present. The thiol group in thioethanol derivatives is reactive towards oxidizing agents, electrophiles, and can participate in coupling reactions. Additionally, the presence of chlorine atoms can make the phenyl ring more susceptible to nucleophilic substitution reactions. Compounds similar to 3,5-Dichlorophenyl thioethanol exhibit a range of chemical behaviors, including photophysical properties and intramolecular charge transfer mechanisms, indicative of their complex reaction profiles (Nagaraju Kerru et al., 2019).
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research has explored the synthesis of new heterocyclic compounds using derivatives similar to 3,5-Dichlorophenyl thioethanol, demonstrating potential biological activities. For instance, the reaction of specific dichlorophenyl compounds with antipyrine led to the creation of butanoic acid derivatives. These derivatives were further reacted to produce pyridazinone derivatives and dithio derivatives, showing antimicrobial and antifungal activities (Sayed et al., 2003).
Crystallographic Studies
Crystallography has been a significant area of application, with studies detailing the molecular configurations of related compounds. For example, N-Butanoyl-N′-(3,4-dichlorophenyl)thiourea was analyzed for its trans–cis configuration and two-dimensional network formation via N—H⋯S and C—H⋯O interactions (Yusof et al., 2007).
Environmental Applications
3,5-Dichlorophenol and its derivatives have been investigated for their removal from wastewater using alternative adsorbents. This research is vital for environmental protection, demonstrating the efficiency of various low-cost adsorbents in removing toxic compounds from wastewater (Kobetičová et al., 2015).
Metabolite Analysis
Analyzing metabolites of chlorophenyl compounds contributes to understanding their environmental fate and biological impacts. A study identified a potential metabolite of 3,5-dichlorobiphenyl, demonstrating its crystal structure and molecular interactions, which are crucial for assessing environmental and health implications (Dhakal et al., 2019).
Oxidation Processes for Environmental Remediation
Research on the oxidation of chlorophenols using advanced oxidation processes highlights innovative methods for degrading persistent organic pollutants in water. This work is foundational for developing more efficient and sustainable water treatment technologies (Andreozzi et al., 2011).
properties
IUPAC Name |
2-(3,5-dichlorophenyl)sulfanylethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2OS/c9-6-3-7(10)5-8(4-6)12-2-1-11/h3-5,11H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVVZHCXFLPWEMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)SCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30374221 | |
Record name | 3,5-Dichlorophenyl thioethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30374221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichlorophenyl thioethanol | |
CAS RN |
101079-86-1 | |
Record name | 3,5-Dichlorophenyl thioethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30374221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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